MAGE-6 (168-176) is classified as a tumor-associated antigen. It is derived from the MAGE-A3 protein, which is expressed in several types of tumors but not in normal tissues, making it an ideal candidate for targeted therapies. The peptide sequence is recognized by specific immune cells, particularly CD4+ T cells, which can be harnessed for cancer treatment strategies.
The synthesis of MAGE-6 (168-176) typically involves solid-phase peptide synthesis techniques. The process includes the following steps:
This method ensures that the synthesized peptide is of high purity and suitable for further biological testing.
The molecular structure of MAGE-6 (168-176) can be represented as a linear chain of amino acids with specific side chains that contribute to its binding affinity to major histocompatibility complex molecules. The sequence of MAGE-6 (168-176) is critical for its recognition by T cells, influencing its immunogenic properties.
Data regarding its molecular weight, solubility, and stability under physiological conditions are essential for understanding its behavior in biological systems. Typically, peptides like MAGE-6 are designed to be soluble in dimethyl sulfoxide or phosphate-buffered saline for experimental applications.
MAGE-6 (168-176) does not undergo typical chemical reactions like small organic molecules; instead, it participates in biological interactions:
These interactions are crucial for developing vaccines or adoptive T cell therapies targeting tumors expressing MAGE antigens .
The mechanism of action of MAGE-6 (168-176) involves several steps:
Data indicate that the effectiveness of this process can vary based on the type of antigen-presenting cells and the context in which the immune response is activated .
MAGE-6 (168-176) exhibits several notable physical and chemical properties:
These properties are crucial for its application in immunological studies and therapeutic development.
MAGE-6 (168-176) has several applications in scientific research:
The melanoma-associated antigen (MAGE) gene family comprises evolutionarily conserved proteins characterized by a MAGE homology domain (MHD) of 165–171 amino acids. First identified in 1991 through cytotoxic T-cell recognition of melanoma cells, MAGE genes are classified into two functional categories: Type I (cancer-testis antigens, CTAs) expressed primarily in immune-privileged sites (testis/placenta) and aberrantly reactivated in cancers, and Type II (ubiquitously expressed in somatic tissues with housekeeping functions) [6]. MAGE-6 (MAGEA6) belongs to the Type I MAGE-A subfamily located on chromosome Xq28 and encodes immunogenic peptides presented by HLA molecules on tumor cells, enabling T-cell recognition [1] [7].
MAGE genes originated from a single ancestral gene in early eukaryotes, expanding dramatically in placental mammals through retrotransposition and lineage-specific duplications [6] [9]. Key evolutionary features include:
Table 1: Evolutionary Divergence of MAGE Subfamilies | Subfamily | Chromosomal Location | Expression Pattern | Conservation (%) |
---|---|---|---|---|
MAGE-A | Xq28 | Testis/Cancer | 60–80 (paralogs) | |
MAGE-D | Autosomes/X | Ubiquitous | >90 (human-mouse) | [6] [9] |
MAGE-6 (168-176) (EVDPIGHLY) is a 9-amino acid peptide derived from the MAGEA6 protein. Its immunogenic properties include:
Epigenetic mechanisms drive its reactivation: demethylating agents (e.g., 5-aza-2'-deoxycytidine) upregulate MAGEA6 expression 3.5-fold, enhancing CTL recognition [1]. Table 2: Epigenetic Regulators of MAGE-6 | Modulator | Effect on MAGEA6 | Impact on CTL Recognition |
---|---|---|---|
5-aza-2'-deoxycytidine | ↑ 3.5-fold | Enhanced | |
HDAC inhibitors | ↑ 2.1-fold | Moderate enhancement | [1] [4] |
The MAGE-A cluster (Xq28) exhibits significant structural and functional homology:
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7